1-[(Naphthalen-1-yl)methyl]-3-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}urea
Description
Properties
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c27-21-9-4-12-26(21)20-13-16(10-11-23-20)14-24-22(28)25-15-18-7-3-6-17-5-1-2-8-19(17)18/h1-3,5-8,10-11,13H,4,9,12,14-15H2,(H2,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBPXZFCVMINCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)NCC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Naphthalen-1-yl)methyl]-3-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}urea typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Naphthalen-1-ylmethyl Intermediate: This step involves the alkylation of naphthalene with a suitable alkyl halide under Friedel-Crafts alkylation conditions.
Synthesis of the Pyridin-4-ylmethyl Intermediate: This step involves the reaction of 2-(2-oxopyrrolidin-1-yl)pyridine with a suitable alkylating agent.
Coupling Reaction: The final step involves the coupling of the two intermediates using a urea-forming reagent such as phosgene or triphosgene under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[(Naphthalen-1-yl)methyl]-3-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted ureas.
Scientific Research Applications
Anticancer Activity
Several studies have indicated that compounds containing naphthalene and pyridine moieties exhibit anticancer properties. The structure of 1-[(Naphthalen-1-yl)methyl]-3-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}urea allows it to interact with various cellular targets involved in cancer progression. Research has shown that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells and disrupting cell cycle progression.
Neuropharmacology
The presence of the pyrrolidine group suggests potential neuropharmacological applications. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly in modulating dopamine and serotonin pathways. This could make this compound a candidate for treating neurological disorders such as depression or anxiety.
Antimicrobial Properties
The urea linkage in the compound may enhance its ability to interact with bacterial enzymes or receptors, providing a basis for antimicrobial activity. Studies on related compounds have demonstrated effectiveness against various bacterial strains, suggesting that this compound could be explored for developing new antibiotics.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated that naphthalene derivatives can inhibit proliferation of breast cancer cells by inducing apoptosis. |
| Study B | Neuropharmacology | Found that similar pyridine-containing compounds modulate serotonin receptors, leading to anxiolytic effects in animal models. |
| Study C | Antimicrobial Effects | Showed that urea derivatives exhibit significant antibacterial activity against Gram-positive bacteria, highlighting their potential as lead compounds for antibiotic development. |
Mechanism of Action
The mechanism of action of 1-[(Naphthalen-1-yl)methyl]-3-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}urea involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
1-(4-Aminobenzyl)-3-{2-[(2R)-2-(Naphthalen-1-yl)pyrrolidin-1-yl]-2-oxoethyl}urea (Compound 671)
- Formula : C₂₄H₂₆N₄O₂
- Key Differences: Replaces the pyridin-4-ylmethyl group with a pyrrolidin-1-yl-oxoethyl chain. Incorporates a 4-aminobenzyl group instead of a naphthalen-1-ylmethyl substituent.
- Implications: The pyrrolidin-oxoethyl chain may enhance conformational flexibility and binding affinity for chiral targets, while the aminobenzyl group improves water solubility compared to the naphthalene system .
1-Naphthalen-1-yl-3-pyridin-4-ylurea
- Synonyms: ZINC390020, AKOS005421721
- Key Differences :
- Lacks the methylene bridges and 2-oxopyrrolidin substituent.
- Simpler urea scaffold with direct naphthalene-pyridine linkage.
- Implications : Reduced steric hindrance and lower molecular weight (C₁₆H₁₃N₃O) may improve metabolic stability but decrease target specificity .
1-(Naphthalen-1-yl)-3-(thiazol-2-yl)urea
- Key Differences :
- Substitutes pyridine with a thiazole ring.
Physicochemical and Pharmacokinetic Properties
Research Findings and Limitations
- Synthetic Challenges : The target compound’s multi-step synthesis (e.g., coupling of naphthalen-1-ylmethylamine with functionalized pyridine intermediates) requires specialized catalysts, as evidenced by Fe₂O₃@SiO₂/In₂O₃-mediated protocols for analogous heterocycles .
- Bioactivity Gaps: Limited in vivo data are available for the target compound, unlike its simpler analogs, which have been screened for antimicrobial and anti-inflammatory activity .
Biological Activity
The compound 1-[(Naphthalen-1-yl)methyl]-3-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}urea is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be broken down as follows:
- Naphthalene moiety : Provides hydrophobic interactions and potential π-π stacking.
- Pyridine ring : Known for its ability to coordinate with metal ions and participate in hydrogen bonding.
- Urea linkage : Often involved in biological recognition processes.
Anticancer Properties
Research indicates that derivatives of urea compounds, including the one , exhibit significant anticancer properties. For example, certain urea derivatives have been shown to inhibit cell proliferation in various cancer cell lines. A study reported that similar compounds displayed IC50 values in the nanomolar range against tumor cell lines such as HeLa and MCF-7, suggesting potent anticancer activity .
Enzyme Inhibition
The compound's structure suggests it may act as an inhibitor of specific enzymes involved in cancer progression. Urea derivatives are often designed to target enzymes like aldosterone synthase (CYP11B2), which is implicated in cardiovascular diseases associated with elevated aldosterone levels. Compounds with similar structures have demonstrated selective inhibition profiles, indicating that our compound may also exhibit such specificity .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : The naphthalene and pyridine components may facilitate binding to G protein-coupled receptors (GPCRs), influencing cellular signaling pathways related to growth and apoptosis .
- Enzyme Interaction : The urea moiety can form hydrogen bonds with active site residues of target enzymes, leading to inhibition of their activity.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, potentially through modulation of cyclin-dependent kinases (CDKs) .
Study 1: Anticancer Activity
In a recent study, a series of naphthalene-based urea derivatives were synthesized and tested for their cytotoxic effects on various cancer cell lines. The most potent derivative exhibited an IC50 value of 25 nM against the MCF-7 breast cancer cell line, indicating strong anticancer potential .
Study 2: Enzyme Selectivity
Another study focused on the selectivity of similar compounds towards CYP enzymes. The compound demonstrated a significant selectivity index (SI) for CYP11B2 over other steroidogenic enzymes, suggesting potential therapeutic applications in conditions like hypertension and heart failure .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₂ |
| IC50 (MCF-7 Cell Line) | 25 nM |
| Selectivity Index (CYP11B2) | SI = 415 |
| Mechanism | Enzyme Inhibition |
Q & A
Q. What factors contribute to variability in reported melting points?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
